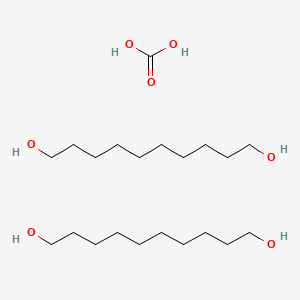
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with a chloroethylsulfanyl group attached to an ethylbutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate typically involves the esterification of 2-(2-chloroethylsulfanyl)ethanol with 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent and a suitable nucleophile.
Major Products Formed
Hydrolysis: 2-(2-chloroethylsulfanyl)ethanol and 2-ethylbutanoic acid.
Reduction: 2-(2-chloroethylsulfanyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-aminoethylsulfanyl)ethyl 2-ethylbutanoate when reacting with an amine.
Applications De Recherche Scientifique
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate involves its interaction with molecular targets through its functional groups. The ester moiety can undergo hydrolysis, releasing the active alcohol and acid components. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavoring and fragrances.
Isopropyl butanoate: An ester with a similar structure but different alkyl groups, used in perfumes.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-ethylbutanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from simpler esters like ethyl acetate and methyl butanoate, which lack such functional groups.
Propriétés
Numéro CAS |
91139-02-5 |
|---|---|
Formule moléculaire |
C10H19ClO2S |
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-3-9(4-2)10(12)13-6-8-14-7-5-11/h9H,3-8H2,1-2H3 |
Clé InChI |
OEPASTVOYOFZAR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



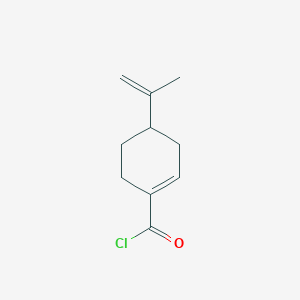

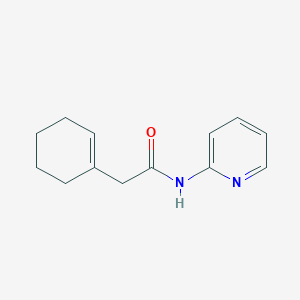
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
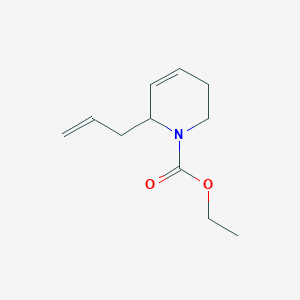
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
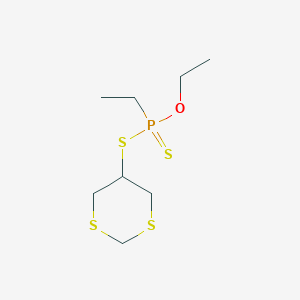
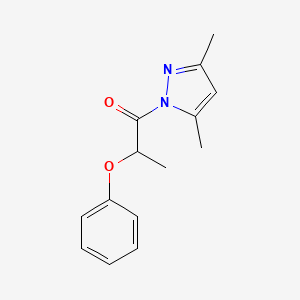
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
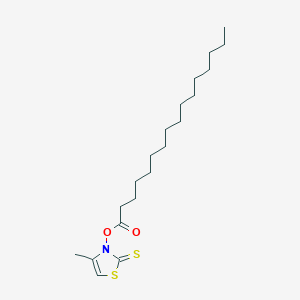
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
